4-(2,4-Dimethylphenoxy)butan-1-ol 4-(2,4-Dimethylphenoxy)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 1153128-71-2
VCID: VC2625927
InChI: InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OCCCCO)C
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

4-(2,4-Dimethylphenoxy)butan-1-ol

CAS No.: 1153128-71-2

Cat. No.: VC2625927

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dimethylphenoxy)butan-1-ol - 1153128-71-2

Specification

CAS No. 1153128-71-2
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 4-(2,4-dimethylphenoxy)butan-1-ol
Standard InChI InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Standard InChI Key HWTUKUFGBKEZLG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCCO)C
Canonical SMILES CC1=CC(=C(C=C1)OCCCCO)C

Introduction

Chemical Structure and Properties

4-(2,4-Dimethylphenoxy)butan-1-ol is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It is registered under CAS number 1153128-71-2. The compound's structure consists of a 2,4-dimethylphenoxy group attached to a butanol chain.

The chemical structure can be represented by the InChI: InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7. This compound belongs to the class of phenylbutanols, specifically alkylphenoxy alcohols. The 2,4-dimethyl substitution pattern on the phenyl ring distinguishes it from similar compounds and influences its chemical properties.

Physical Properties

The physical state of 4-(2,4-Dimethylphenoxy)butan-1-ol at room temperature is typically a colorless oil. Based on structural analysis and comparison with similar compounds, it likely possesses:

PropertyExpected Value
Physical StateColorless oil
Boiling PointApproximately 280-300°C (estimated)
SolubilitySoluble in organic solvents (ethanol, DMF, acetone); poorly soluble in water
Log PApproximately 3.2-3.5 (estimated)
DensityApproximately 1.0-1.1 g/cm³ (estimated)

Structural Features

The compound contains two key functional groups:

  • A terminal hydroxyl (-OH) group that can participate in hydrogen bonding and undergo oxidation and esterification reactions

  • An ether linkage connecting the phenoxy and butanol moieties

  • A 2,4-dimethylphenyl group that contributes to the compound's hydrophobicity and potential for π-π interactions

Chemical Reactions and Mechanisms

The reactivity of 4-(2,4-Dimethylphenoxy)butan-1-ol is primarily dictated by its functional groups: the terminal hydroxyl group and the ether linkage.

Oxidation

The primary alcohol functionality can undergo oxidation to produce the corresponding aldehyde and carboxylic acid derivatives:

Oxidizing AgentExpected ProductConditions
Potassium permanganate (KMnO₄)4-(2,4-Dimethylphenoxy)butanoic acidAqueous, basic conditions
Pyridinium chlorochromate (PCC)4-(2,4-Dimethylphenoxy)butanalDichloromethane, room temperature
Jones reagent4-(2,4-Dimethylphenoxy)butanoic acidAcetone, 0°C

Esterification

The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides to form esters. This reactivity is similar to what would be observed with other primary alcohols.

Ether Linkage Stability

The ether linkage in 4-(2,4-Dimethylphenoxy)butan-1-ol is relatively stable under most conditions but can cleave under strongly acidic conditions or with strong nucleophiles.

Applications in Research and Industry

As a Synthetic Intermediate

4-(2,4-Dimethylphenoxy)butan-1-ol serves as a valuable building block in organic synthesis. The compound's bifunctional nature—featuring both a hydroxyl group and an aromatic ether—makes it particularly useful for constructing more complex molecules.

Potential TargetInteraction MechanismPossible Biological Effect
Serotonin receptorsBinding via aromatic interactionsPotential neurological effects
Enzyme active sitesHydrogen bonding and hydrophobic interactionsPossible enzyme inhibition
Membrane proteinsLipophilic interactionsMembrane function modulation

Structure-Activity Relationship Analysis

Influence of Methyl Substituents

The 2,4-dimethyl substitution pattern on the phenyl ring differentiates this compound from similar phenoxybutanols. These methyl groups:

  • Increase the hydrophobicity of the molecule

  • Provide steric effects that can influence binding interactions

  • Modify the electronic properties of the aromatic ring

  • Potentially enhance stability against metabolic oxidation

Role of the Butanol Chain

The four-carbon spacer between the phenoxy group and the terminal hydroxyl provides:

  • Flexibility to the molecule, allowing it to adapt to binding pockets

  • Adequate distance between the hydrophobic aromatic region and the hydrophilic hydroxyl group

  • Opportunity for metabolism through hydroxylation or oxidation of the alkyl chain

Comparative Analysis with Related Compounds

Structural Comparison

A comparison of 4-(2,4-Dimethylphenoxy)butan-1-ol with structurally related compounds reveals important differences and similarities:

CompoundCAS NumberMolecular FormulaKey Structural Differences
4-(2,4-Dimethylphenoxy)butan-1-ol1153128-71-2C₁₂H₁₈O₂2,4-dimethyl substitution pattern
4-(3,4-Dimethylphenoxy)butan-1-ol1156068-58-4C₁₂H₁₈O₂3,4-dimethyl substitution pattern
4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol-C₁₂H₂₆O₄Contains butanediylbis(oxy) linkages instead of phenoxy group

Reactivity Comparison

The positional isomers of dimethylphenoxy groups influence reactivity in subtle but important ways:

CompoundHydroxyl ReactivityEther StabilitySteric Considerations
4-(2,4-Dimethylphenoxy)butan-1-olStandard primary alcoholMay be slightly less stable due to ortho substitution2-methyl group provides steric hindrance near ether oxygen
4-(3,4-Dimethylphenoxy)butan-1-olStandard primary alcoholLikely more stableNo steric hindrance near ether oxygen

Analytical Methods for Identification and Characterization

Spectroscopic Identification

Based on structural analysis and data from similar compounds, the following spectroscopic characteristics would be expected:

Infrared Spectroscopy (IR)

Key IR bands would likely include:

  • O-H stretching: ~3300-3400 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2950 cm⁻¹

  • C-O stretching: ~1050-1150 cm⁻¹

  • Aromatic ring vibrations: ~1450-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Expected ¹H-NMR signals would include:

  • Aromatic protons: δ 6.5-7.5 ppm

  • Methyl groups attached to the aromatic ring: δ 2.2-2.4 ppm

  • -OCH₂- protons: δ 3.8-4.0 ppm

  • -CH₂OH protons: δ 3.5-3.7 ppm

  • OH proton: δ 1.5-2.5 ppm (broad, exchangeable)

  • Middle -CH₂- groups: δ 1.6-1.9 ppm

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